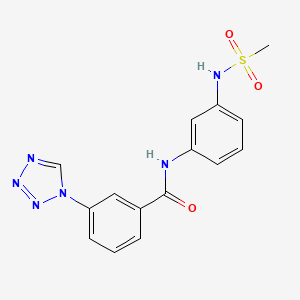

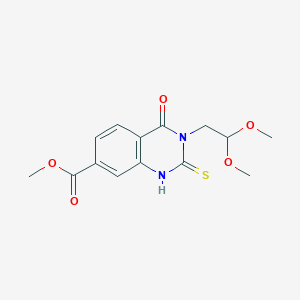

![molecular formula C18H26N4OS B6577073 N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide CAS No. 422532-66-9](/img/structure/B6577073.png)

N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide” is a chemical compound that has attracted significant scientific attention due to its unique chemical and biological properties. It belongs to the class of compounds known as quinazoline derivatives .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A series of novel N - (2- (quinazolin-2-yl)phenyl)benzamide derivatives were designed and synthesized .Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by techniques such as IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

These compounds are known to exhibit significant reactivity, participating in a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

NBQSA has a wide range of applications in the scientific research community. It has been used in the synthesis of drugs and drug delivery systems, as well as in catalysis and materials science. It has also been used in the development of new catalysts for organic synthesis, and as a reagent for the synthesis of organic compounds. Additionally, NBQSA has been used as a model compound in the study of protein-ligand interactions, and as an inhibitor of the enzyme CYP3A4.

Wirkmechanismus

NBQSA is a sulfonamide compound that acts as an inhibitor of the enzyme cytochrome P450 (CYP3A4). It binds to the active site of the enzyme, preventing the enzyme from catalyzing the oxidation of its substrates. As a result, the activity of the enzyme is inhibited, leading to a decrease in the metabolism of its substrates.

Biochemical and Physiological Effects

NBQSA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme CYP3A4, leading to a decrease in the metabolism of its substrates. Additionally, it has been shown to increase the solubility of drugs in the bloodstream, which can lead to increased bioavailability of the drug. Finally, NBQSA has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using NBQSA in lab experiments is its high solubility and thermal stability. This makes it an ideal reagent for the synthesis of organic compounds. Additionally, its ability to inhibit the enzyme CYP3A4 makes it a useful tool for studying protein-ligand interactions. However, there are some limitations to using NBQSA in lab experiments. For example, it has been found to be toxic in high concentrations, and it has been known to react with other compounds in the presence of light or heat.

Zukünftige Richtungen

The use of NBQSA in the scientific research community is still in its infancy, and there are many potential future directions for its use. For example, it could be used to develop new drugs and drug delivery systems. Additionally, it could be used to create new catalysts for organic synthesis, or to study the interactions between proteins and other molecules. Finally, it could be used to explore new anti-inflammatory and anti-oxidant treatments, or to develop new materials with unique properties.

Synthesemethoden

NBQSA can be synthesized through a direct reaction between N-butyl-2-quinazolin-4-ylsulfanylacetamide and an alkyl halide. The reaction takes place in the presence of a base, such as sodium hydroxide, and the product is a highly soluble and thermally stable compound.

Eigenschaften

IUPAC Name |

N-butyl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4OS/c1-3-5-11-19-16(23)13-24-18-21-15-10-8-7-9-14(15)17(22-18)20-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQMQEWACLKOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

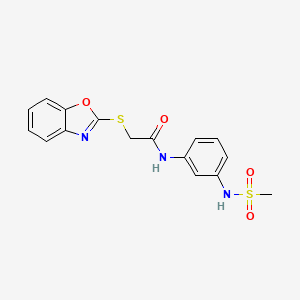

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B6576997.png)

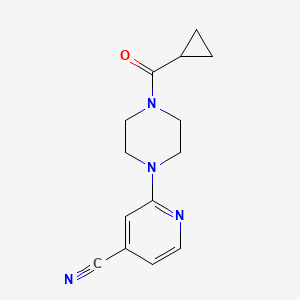

![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)

![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)

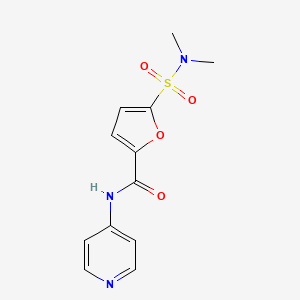

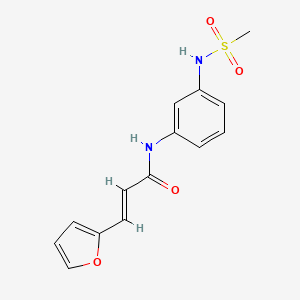

![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)

![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)